7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(1-Ethyl-1H-pyrazol-4-yl)-5-methyl-N~6~-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N~6~-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the triazolopyrimidine scaffoldReaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activation .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
The uniqueness of 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N~6~-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific structural configuration, which provides a higher binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C18H19N7O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-(1-ethylpyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H19N7O/c1-3-24-10-13(9-20-24)16-15(12(2)22-18-19-11-21-25(16)18)17(26)23-14-7-5-4-6-8-14/h4-11,16H,3H2,1-2H3,(H,23,26)(H,19,21,22) |
InChI Key |
BGPIFCXAFBKYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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